
Diethyl 4-Azidopyridine-2,6-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 4-Azidopyridine-2,6-dicarboxylate is a chemical compound with the molecular formula C11H12N4O4. It is a derivative of pyridine, a basic heterocyclic organic compound. The azido group attached to the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4-Azidopyridine-2,6-dicarboxylate typically involves the following steps:
Starting Material: The synthesis begins with dimethyl 4-chloropyridine-2,6-dicarboxylate.
Azidation: The chlorinated compound undergoes a nucleophilic substitution reaction with sodium azide (NaN3) to replace the chlorine atom with an azido group.
Esterification: The resulting azido compound is then esterified using ethanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 4-Azidopyridine-2,6-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF).
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Wissenschaftliche Forschungsanwendungen
Diethyl 4-Azidopyridine-2,6-dicarboxylate has several applications in scientific research:
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of Diethyl 4-Azidopyridine-2,6-dicarboxylate primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions to form stable triazole rings, which are valuable in various chemical and biological applications. The compound can also be reduced to form amines, which can further react to form a variety of functionalized products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl 4-Azidopyridine-2,6-dicarboxylate: Similar structure but with methyl ester groups instead of ethyl.
Diethyl 2,6-Dimethyl-4-azidopyridine-3,5-dicarboxylate: Another azido-pyridine derivative with different substitution patterns.
Uniqueness
Diethyl 4-Azidopyridine-2,6-dicarboxylate is unique due to its specific substitution pattern and the presence of the azido group, which imparts high reactivity and versatility in chemical synthesis. Its ability to undergo cycloaddition and reduction reactions makes it a valuable intermediate in the synthesis of complex molecules.
Eigenschaften
Molekularformel |
C11H12N4O4 |
|---|---|
Molekulargewicht |
264.24 g/mol |
IUPAC-Name |
diethyl 4-azidopyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C11H12N4O4/c1-3-18-10(16)8-5-7(14-15-12)6-9(13-8)11(17)19-4-2/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
XPUHRUSSYWFCFE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=CC(=N1)C(=O)OCC)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-(3aR,4S,9bS)-8-chloro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13498371.png)
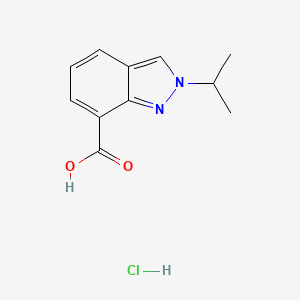
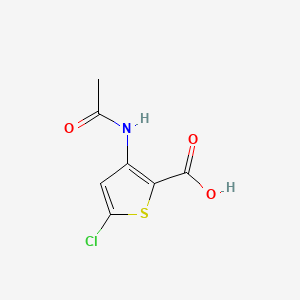
![1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-amine](/img/structure/B13498394.png)

![[(1R,5R)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride](/img/structure/B13498405.png)
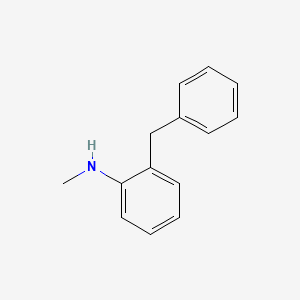
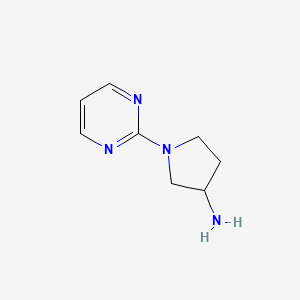
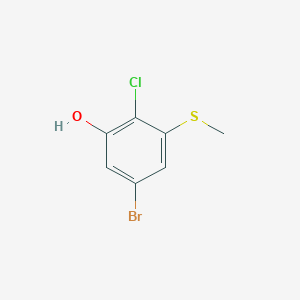
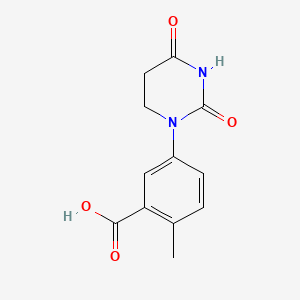



![(1R,4S)-7-azabicyclo[2.2.1]hept-2-ene](/img/structure/B13498460.png)
